molecular formula C14H16O4 B2930444 1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid CAS No. 1152590-90-3

1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2930444
CAS No.: 1152590-90-3
M. Wt: 248.278
InChI Key: XWEGPKFJPHBDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid” is an organic compound . It contains a total of 36 bonds, including 20 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 2 aromatic ethers .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxol group attached to a cyclohexane ring, which is further connected to a carboxylic acid group . The compound has a complex structure with multiple ring systems and functional groups .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H16O4 . It has a molecular weight of 248.27 g/mol .

Scientific Research Applications

Pyrolysis Studies

  • Cyclohexane Pyrolysis : Cyclohexane pyrolysis at low pressure was explored, revealing the formation of several species, including 1-hexene and benzene, and the dominance of cyclohexane isomerization to 1-hexene as the initial decomposition channel (Wang et al., 2012).

Plasticizers and Environmental Impact

  • New Generation Plasticizers : The identification of cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters, used as plasticizers for polymers like PVC, was achieved through GC/MS and ESI/MS methods (Dziwiński et al., 2017).
  • Environmental Exposure : The study of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighted its increasing detection in the environment and potential use as a biomarker for exposure assessment (Silva et al., 2013).

Chemical Reactions and Catalysis

  • H2O2 Oxidation of Alkanes and Arenes : The oxidation of cyclohexane and other alkanes using H2O2 was studied, showing the formation of alcohol and carbonyl derivatives, indicating a pathway for alkyl peroxides formation (Shul’pin et al., 1993).
  • Hydrocarboxylation of Cyclohexane : A study demonstrated the use of a copper(ii) metal-organic framework as a catalyst for hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in a water/ionic liquid medium (Paul et al., 2016).

Environmental Chemistry

  • Organic Acid Formation from Alkene Ozonolysis : Research on the formation of C5-C9 carboxylic acids from alkene ozonolysis under dry and humid conditions showed the generation of several acids and aldehydes, contributing to understanding atmospheric chemistry processes (Orzechowska et al., 2005).

Synthesis and Structure Studies

  • Synthesis of Cyclohexa-2,5-diene-1-carboxylic Acids : A study on the preparation of 1-alkylcyclohexa-2,5-diene-1-carboxylic acids by Birch reduction–alkylation of benzoic acid explored their efficiency in mediating alkyl radical chain addition and cyclisation processes (Baguley & Walton, 1998).

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry. For instance, similar compounds have shown promising results in anticancer studies . Further optimization of these compounds could lead to more active analogs and a better understanding of their structure-activity relationships .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)14(6-2-1-3-7-14)10-4-5-11-12(8-10)18-9-17-11/h4-5,8H,1-3,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEGPKFJPHBDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.